2-Chloro-N,N-diethylethyl-d4-amine

Vue d'ensemble

Description

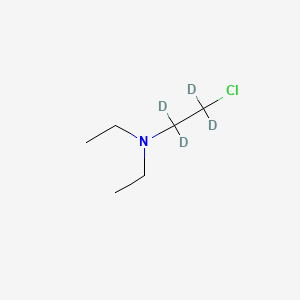

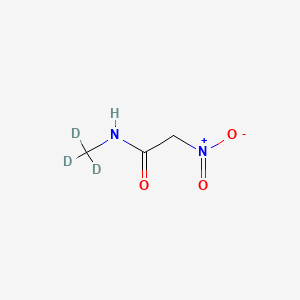

“2-Chloro-N,N-diethylethyl-d4-amine” is an organic compound used as a building block in organic synthesis . It is also known by other names such as “2-(Diethylamino)ethyl chloride hydrochloride” and "2-Chlorotriethylamine hydrochloride" . The compound has a CAS Number of 869-24-9 .

Molecular Structure Analysis

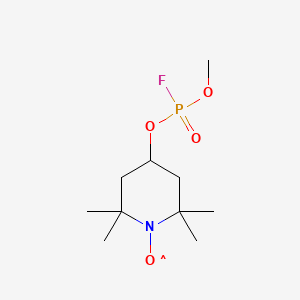

The linear formula of “2-Chloro-N,N-diethylethyl-d4-amine” is (C2H5)2NCH2CH2Cl · HCl . It has a molecular weight of 172.10 . The compound contains chlorine, nitrogen, and hydrogen atoms, which are arranged in a specific structure.Chemical Reactions Analysis

“2-Chloro-N,N-diethylethyl-d4-amine” is used as an alkylating reagent in various chemical reactions . For instance, it can be used in the synthesis of substituted oxindole derivatives, 1-substituted-5,6-dinitrobenzimidazoles, and thiophene-containing triarylmethane derivatives .Physical And Chemical Properties Analysis

The compound forms crystals and has a melting point of 208-210 °C . It has an assay of 99% .Applications De Recherche Scientifique

1. Soil Microbial Population and Biochemical Processes

2,4-Dichlorophenoxy acetate (2,4-D), which shares a structural similarity with 2-Chloro-N,N-diethylethyl-d4-amine, has been used in agriculture for decades. Research by Rai (1992) shows that long-term field applications of 2,4-D can significantly impact soil microbial populations and biochemical processes. This includes reductions in fungal, bacterial, and actinomycete populations, as well as in microbial biomass C and N.

2. Environmental Persistence and Dissipation

A study on the environmental behavior of 2,4-D, closely related to 2-Chloro-N,N-diethylethyl-d4-amine, indicated that the amine and ester forms of 2,4-D dissipate at equivalent rates in soil. This study by Wilson et al. (1997) is crucial for understanding the environmental impact of such compounds.

3. Synthesis of Deuterium-Labeled Analogs for Quantitative Analysis

The synthesis of deuterium-labeled analogs of cyclophosphamide, a process involving compounds structurally similar to 2-Chloro-N,N-diethylethyl-d4-amine, has been researched for quantitative analysis in human body fluids. This methodology, as described by Griggs & Jarman (1975), is pivotal for precise drug monitoring and pharmacokinetic studies.

4. Organic Reactions in Ionic Liquids

Research by Niedermaier et al. (2012) demonstrates the use of in situ X-ray photoelectron spectroscopy to monitor organic reactions involving compounds like 2-Chloro-N,N-diethylethyl-d4-amine in ionic liquids. This technique is valuable for understanding reaction mechanisms and element-specific changes.

5. Amination Kinetics in Polymer Chemistry

Studies such as those by Kawabe & Yanagita (1973) have explored the kinetics of amination reactions involving chloromethylated polystyrene and various amines, including structures similar to 2-Chloro-N,N-diethylethyl-d4-amine. This research contributes to the understanding of polymer modification and functionalization.

Safety And Hazards

Propriétés

IUPAC Name |

2-chloro-1,1,2,2-tetradeuterio-N,N-diethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14ClN/c1-3-8(4-2)6-5-7/h3-6H2,1-2H3/i5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDNODNLFSHHCV-NZLXMSDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Cl)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N,N-diethylethyl-d4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[c]phenanthrene-d5](/img/structure/B586120.png)